C14H19BrClN3
Overview
Description
. This compound is a derivative of benzodiazole, a class of heterocyclic compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[5-bromo-2-(2-chloroethyl)-1H-1,3-benzodiazol-1-yl]propyl}dimethylamine typically involves the reaction of 5-bromo-2-(2-chloroethyl)-1H-1,3-benzodiazole with propyl dimethylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow setup for handling and performing the reaction on a multigram scale. This method ensures high yield and purity of the product while minimizing the reaction time and resource consumption .
Chemical Reactions Analysis
Types of Reactions
The compound {2-[5-bromo-2-(2-chloroethyl)-1H-1,3-benzodiazol-1-yl]propyl}dimethylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide in acetone for halogen exchange reactions.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzodiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Chemistry
In chemistry, {2-[5-bromo-2-(2-chloroethyl)-1H-1,3-benzodiazol-1-yl]propyl}dimethylamine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. Benzodiazole derivatives are known for their antimicrobial, antiviral, and anticancer activities, and this compound is no exception. It is being investigated for its potential use in drug development .
Industry
In the industrial sector, {2-[5-bromo-2-(2-chloroethyl)-1H-1,3-benzodiazol-1-yl]propyl}dimethylamine is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific characteristics .
Mechanism of Action
The mechanism of action of {2-[5-bromo-2-(2-chloroethyl)-1H-1,3-benzodiazol-1-yl]propyl}dimethylamine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to {2-[5-bromo-2-(2-chloroethyl)-1H-1,3-benzodiazol-1-yl]propyl}dimethylamine include other benzodiazole derivatives such as:
- {2-[5-bromo-2-(chloromethyl)-1H-1,3-benzodiazol-1-yl]ethyl}diethylamine
- 2-(2-bromo-5-chlorophenyl)-2-{[2-(diethylamino)ethyl]amino}acetonitrile
Uniqueness
What sets {2-[5-bromo-2-(2-chloroethyl)-1H-1,3-benzodiazol-1-yl]propyl}dimethylamine apart from similar compounds is its specific substitution pattern on the benzodiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
6-bromo-N,N-dipropylquinazolin-4-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3.ClH/c1-3-7-18(8-4-2)14-12-9-11(15)5-6-13(12)16-10-17-14;/h5-6,9-10H,3-4,7-8H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFRFQFWVYKXOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=NC=NC2=C1C=C(C=C2)Br.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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